trans-2,5-Difluorocinnamic acid

Description

The exact mass of the compound trans-2,5-Difluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-2,5-Difluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2,5-Difluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

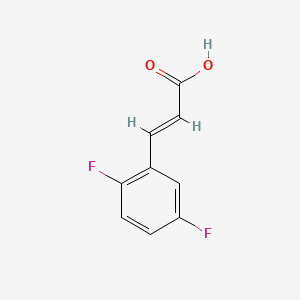

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWHCSKPALFWBI-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-33-6 | |

| Record name | trans-2,5-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical Properties of trans-2,5-Difluorocinnamic Acid: A Technical Characterization Guide

Executive Summary

trans-2,5-Difluorocinnamic acid (CAS: 112898-33-6) represents a critical fluorinated building block in medicinal chemistry, particularly for the synthesis of isoquinolones and indole-based therapeutics.[1] Its distinct substitution pattern—featuring fluorine atoms at the ortho (2) and meta (5) positions relative to the acrylic acid side chain—imparts unique electronic and steric properties that differentiate it from its mono-fluorinated analogs. This guide provides a rigorous analysis of its physical properties, spectral characteristics, and handling protocols to support high-fidelity research and development.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The compound exists predominantly as the trans (E) isomer, which is thermodynamically more stable than the cis (Z) form. The 2,5-difluoro substitution pattern creates a specific electronic environment that modulates the acidity of the carboxylic tail and the lipophilicity of the phenyl ring.

| Parameter | Detail |

| IUPAC Name | (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid |

| CAS Number | 112898-33-6 |

| Molecular Formula | |

| Molecular Weight | 184.14 g/mol |

| SMILES | OC(=O)/C=C/c1cc(F)ccc1F |

| InChI Key | XAWHCSKPALFWBI-DAFODLJHSA-N |

Structural Visualization

The following diagram illustrates the core chemical connectivity and the functional implications of the fluorine substitutions.

Figure 1: Structural connectivity and physicochemical impact map of trans-2,5-difluorocinnamic acid.

Physicochemical Properties[1][3][6][8][9][10][11][12]

Solid-State Properties

The compound is isolated as a white to off-white crystalline powder. The high melting point relative to non-fluorinated cinnamic acid (MP ~133 °C) suggests strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and efficient crystal packing facilitated by the planar trans geometry.

| Property | Value | Source/Condition |

| Melting Point | 138 – 140 °C | Experimental (Lit.) [1][2] |

| Boiling Point | 278.5 ± 25.0 °C | Predicted (760 mmHg) [3] |

| Density | 1.306 g/cm³ | Predicted [3] |

| Flash Point | 122.2 ± 23.2 °C | Predicted [3] |

| Vapor Pressure | 0.002 mmHg | at 25 °C (Est.) |

Solution Properties

Understanding the solution behavior is critical for formulation and assay development. The introduction of fluorine atoms generally increases lipophilicity (LogP) and acidity (lower pKa) compared to the parent cinnamic acid.

-

Acidity (pKa): The calculated pKa is 4.16 ± 0.10 [3].

-

Lipophilicity (LogP): The experimental/predicted LogP is 2.66 [1].[2]

-

Implication: This value indicates moderate lipophilicity, making it suitable for cell-permeable drug scaffolds but requiring organic co-solvents (DMSO, MeOH) for high-concentration stock solutions.

-

-

Solubility Profile:

-

Water:[2] Low (< 1 mg/mL).

-

Methanol/Ethanol: High (> 50 mg/mL).

-

DMSO: High (> 50 mg/mL).

-

Chloroform: Moderate.

-

Spectral Characterization

Accurate identification requires analysis of NMR splitting patterns, particularly the coupling between the fluorine nuclei and the aromatic/vinylic protons.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d-

Carboxylic Acid (-COOH): Broad singlet at

12.0–13.0 ppm (exchangeable). -

Vinylic Protons:

-

The trans geometry is confirmed by a large coupling constant (

Hz) between the -

~6.5–6.7 ppm (doublet,

-

~7.5–7.8 ppm (doublet,

-

-

Aromatic Protons:

-

Multiplets in the

7.0–7.6 ppm range. The presence of Fluorine-Hydrogen coupling (

-

-

Expect two distinct signals in the range of -110 to -140 ppm (relative to CFCl

). -

The C2-F (ortho) and C5-F (meta) will appear as multiplets due to

and potentially small

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at 1680–1700 cm

(conjugated acid). -

C=C Stretch: ~1630 cm

. -

O-H Stretch: Broad band 2500–3000 cm

. -

C-F Stretch: distinct bands in the 1000–1400 cm

fingerprint region.

Experimental Protocols

Purification via Recrystallization

If the raw material (typically 97-98% purity) requires upgrading to >99% for analytical standards:

-

Solvent Selection: Ethanol/Water (mixed solvent system).

-

Dissolution: Dissolve 1.0 g of crude acid in minimal boiling ethanol (~5–8 mL).

-

Precipitation: Slowly add hot water (~2–3 mL) until faint turbidity persists.

-

Cooling: Allow to cool to room temperature slowly, then refrigerate at 4 °C for 4 hours.

-

Filtration: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.

-

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Analytical HPLC Method

For purity assessment and stability tracking.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

-

Retention Time: Expect elution slightly later than cinnamic acid due to higher lipophilicity (approx. 6–8 min depending on dead volume).

Workflow Diagram

The following diagram outlines the standard characterization workflow for validating a new batch of this material.

Figure 2: Quality control and purification workflow for trans-2,5-difluorocinnamic acid.

Handling, Stability & Safety (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Storage Conditions:

-

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness).

-

Safety glasses with side shields.

-

N95 dust mask or fume hood operation recommended to avoid inhalation of fine powder.

-

References

-

National Institute of Standards and Technology (NIST). (2023). 2,5-Difluorocinnamic acid Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Introduction: The Significance of Fluorinated Cinnamic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of trans-2,5-Difluorocinnamic Acid: A Critical Evaluation of Synthetic Pathways

trans-2,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in medicinal chemistry and organic synthesis. The strategic incorporation of fluorine atoms into therapeutic candidates is a widely recognized strategy in drug design to enhance critical properties such as metabolic stability, receptor binding affinity, and lipophilicity.[1][2] These modifications can profoundly improve the pharmacokinetic and pharmacodynamic profile of a drug molecule. Consequently, robust and efficient synthetic routes to key fluorinated intermediates like trans-2,5-Difluorocinnamic acid are of paramount importance to researchers in drug development.

This guide provides a comprehensive analysis of the synthesis of trans-2,5-Difluorocinnamic acid. We will begin by detailing its core physicochemical properties. The primary focus will be a detailed exposition of the well-established Knoevenagel condensation, which represents the most direct and efficient pathway to this target molecule. In a subsequent section, we will critically examine the reactivity of homophthalic anhydrides. While the user topic suggested this as a starting material, we will provide a mechanistically-grounded explanation for why this precursor is not a suitable choice for synthesizing cinnamic acids, and instead leads to different, albeit valuable, heterocyclic scaffolds. This comparative analysis is designed to provide researchers with both a practical, validated protocol and a deeper understanding of the underlying chemical principles that govern synthetic route selection.

Core Properties of trans-2,5-Difluorocinnamic Acid

A thorough understanding of the physicochemical properties of a target compound is essential for its synthesis, purification, and handling. The key properties of trans-2,5-Difluorocinnamic acid are summarized in the table below.

| Property | Value | References |

| CAS Number | 112898-33-6 | [3][4][5] |

| Molecular Formula | C₉H₆F₂O₂ | [3][4] |

| Molecular Weight | 184.14 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 138-140 °C | [3][6] |

| IUPAC Name | (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid | [3][5] |

Part 1: The Knoevenagel Condensation: A Validated Pathway to trans-2,5-Difluorocinnamic Acid

The most reliable and widely employed method for synthesizing cinnamic acids and their derivatives is the Knoevenagel condensation.[7][8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.[9][10][11]

Reaction Mechanism

The synthesis proceeds through a clear, multi-step mechanism:

-

Enolate Formation : A base, typically a weak amine like piperidine or pyridine, deprotonates the α-carbon of malonic acid, creating a nucleophilic enolate ion.[9]

-

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde, forming an intermediate aldol-type adduct.

-

Dehydration : This intermediate readily undergoes dehydration (elimination of a water molecule) to form a thermodynamically stable α,β-unsaturated dicarboxylic acid.

-

Decarboxylation : Upon heating, this unsaturated intermediate undergoes decarboxylation (loss of CO₂) to yield the final trans-2,5-Difluorocinnamic acid product. The trans isomer is favored due to its greater thermodynamic stability.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2,5-Difluorocinnamic acid [webbook.nist.gov]

- 5. trans-2,5-Difluorocinnamic acid - CAS:112898-33-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. Sigma Aldrich trans-2,5-Difluorocinnamic acid 10 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. bookpremiumfree.com [bookpremiumfree.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Trans-2,5-Difluorocinnamic Acid: A Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide

Abstract

Cinnamic acid and its derivatives represent a wellspring of biologically active compounds with therapeutic potential spanning oncology, infectious diseases, and inflammation.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, increased bioavailability, and modulated target affinity.[3] This guide focuses on trans-2,5-Difluorocinnamic acid, a molecule poised at the intersection of these two concepts. While direct pharmacological data on this specific isomer is nascent, this document provides a hypothesis-driven framework for its exploration as a therapeutic scaffold. We will synthesize insights from related fluorinated analogues and the broader class of cinnamic acids to propose potential applications, detail robust experimental protocols for their validation, and outline a strategic path for its development in medicinal chemistry programs.

Molecular Profile and Strategic Rationale

Trans-2,5-Difluorocinnamic acid (CAS: 112898-33-6) is an aromatic carboxylic acid characterized by a trans-alkene bond and two fluorine atoms on the phenyl ring.[4] This specific substitution pattern is critical. The carbon-fluorine bond's strength can significantly reduce susceptibility to metabolic degradation by cytochrome P450 enzymes, a common challenge in drug development.[3] Furthermore, the electron-withdrawing nature of fluorine can alter the molecule's acidity (pKa), lipophilicity, and electrostatic interactions, thereby influencing its cell permeability and binding to biological targets.[4]

While its isomers, such as trans-3,4-Difluorocinnamic acid, have been investigated as intermediates for anticancer agents and radiosensitizers, the unique 2,5-substitution of the topic compound offers a distinct electronic and steric profile that warrants independent investigation.[3][5]

Physicochemical Properties

A foundational understanding of a compound's properties is paramount for all experimental design, from solubility tests to reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 112898-33-6 | [6][7] |

| Molecular Formula | C₉H₆F₂O₂ | [6] |

| Molecular Weight | 184.14 g/mol | [6] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 138-140 °C | [6][7] |

| Purity | ≥97% | [8] |

| Linear Formula | F₂C₆H₃CH=CHCO₂H | [6] |

Hypothesized Therapeutic Applications

Based on the established bioactivities of the cinnamic acid family and related fluorinated analogues, we propose the following avenues for therapeutic investigation of trans-2,5-Difluorocinnamic acid.

Oncology

Cinnamic acid derivatives have demonstrated anticancer effects through mechanisms such as inducing apoptosis.[1] More specifically, fluorinated cinnamic acids serve as key building blocks for potent oncology agents. trans-3,4-Difluorocinnamic acid is a documented precursor in the synthesis of psammaplin A derivatives, which act as radiosensitizers in human lung cancer, and substituted isoquinolones, which function as 5-HT₃ antagonists for use in supportive cancer care.[3][5]

Hypothesis: The unique electronic profile of trans-2,5-Difluorocinnamic acid makes it a compelling candidate for development into novel anticancer agents. Its derivatives could potentially interfere with cancer cell signaling pathways or, like its isomers, serve as a scaffold for compounds that enhance the efficacy of radiation therapy.

Anti-Inflammatory Activity

Chronic inflammation underlies numerous diseases. Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, with proposed mechanisms including the inhibition of pro-inflammatory mediators.[1][2] Research on related compounds suggests that activation of GPR109A and subsequent inhibition of the NF-κB pathway is a key mechanism.[2] The development of novel anti-inflammatory agents is a significant area of research where fluorinated compounds, such as trans-2,6-Difluorocinnamic acid, are actively used as intermediates.[9]

Hypothesis: trans-2,5-Difluorocinnamic acid and its ester or amide derivatives may exhibit potent anti-inflammatory activity. The fluorine substitutions could enhance binding to key inflammatory targets, such as cyclooxygenase (COX) enzymes or components of the NF-κB signaling cascade.

Antimicrobial Properties

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Cinnamic acid itself shows notable activity against Mycobacterium tuberculosis and can disrupt bacterial cell membranes and inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.[2][3] The introduction of electron-withdrawing groups, such as halogens, has been shown to improve the antibacterial activity of cinnamic acid derivatives.[1]

Hypothesis: The difluoro-substitution on trans-2,5-Difluorocinnamic acid may enhance its antimicrobial efficacy. It represents a promising scaffold for developing novel antibacterial or antifungal agents, particularly against challenging pathogens where membrane disruption or enzymatic inhibition are viable mechanisms of action.

Experimental Validation: Protocols and Workflows

A hypothesis is only as strong as the experimental evidence that supports it. The following section provides detailed, actionable protocols for the initial screening and validation of trans-2,5-Difluorocinnamic acid's therapeutic potential.

Investigative Workflow

A logical, phased approach is critical to efficiently evaluate a new chemical entity. The initial screening should involve a battery of in vitro assays to identify the most promising therapeutic area before proceeding to more complex studies.

Caption: High-level workflow for the initial bioactivity screening of the compound.

Protocol: Anticancer Activity (MTT Assay)

This protocol determines the compound's ability to reduce the viability of cancer cells, a primary indicator of cytotoxic potential.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of trans-2,5-Difluorocinnamic acid against a selected cancer cell line (e.g., A549 - human lung carcinoma).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

-

Compound Preparation: Prepare a 10 mM stock solution of trans-2,5-Difluorocinnamic acid in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate for 48 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antimicrobial Activity (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) required to prevent visible microbial growth.

Objective: To determine the MIC of trans-2,5-Difluorocinnamic acid against a bacterial strain (e.g., Staphylococcus aureus).

Methodology:

-

Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in broth, starting from a high concentration (e.g., 1024 µg/mL) down to a low concentration.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Potential Mechanism of Action: A Focus on Inflammation

Many anti-inflammatory agents function by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] Cinnamic acid derivatives have been shown to target this pathway.[2] A potential mechanism for a bioactive derivative of trans-2,5-Difluorocinnamic acid would be the inhibition of IκB kinase (IKK), preventing the degradation of IκBα and trapping NF-κB in the cytoplasm.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by a derivative.

Conclusion and Future Directions

trans-2,5-Difluorocinnamic acid is a strategically designed molecule with significant, albeit largely unexplored, therapeutic potential. Its fluorinated structure provides a strong rationale for its investigation as a metabolically robust scaffold in drug discovery. The hypotheses presented here—centered on oncology, inflammation, and infectious diseases—are grounded in the extensive literature on the broader cinnamic acid family.

The immediate path forward involves the systematic experimental validation outlined in this guide. Positive results from these primary in vitro screens should be followed by:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives (e.g., esters, amides) to identify the key structural features required for optimal activity.

-

Secondary Assays: Probing the specific mechanisms of action for any identified "hits."

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models.

For drug development professionals, trans-2,5-Difluorocinnamic acid should not be viewed as a standalone therapeutic, but as a valuable starting point for medicinal chemistry campaigns aimed at generating novel, patentable, and effective chemical entities.

References

-

Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]

-

Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available at: [Link]

-

trans-2,5-Difluorocinnamic acid - CAS:112898-33-6. Sunway Pharm Ltd. Available at: [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 112898-33-6: trans-2,5-Difluorocinnamic acid [cymitquimica.com]

- 5. ossila.com [ossila.com]

- 6. trans-2,5-Difluorocinnamic acid 98 112898-33-6 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 112898-33-6 | Trans-2,5-Difluorocinnamic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide: trans-2,5-Difluorocinnamic Acid as a Strategic Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Organofluorine compounds now represent approximately 20-25% of all marketed pharmaceuticals, a testament to the profound and often beneficial impact of this unique element.[1][2] The strategic advantage of fluorination stems from the distinct properties of the fluorine atom: its small size (a bioisostere of hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[1][3]

These properties allow medicinal chemists to fine-tune a range of critical molecular attributes:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, effectively "blocking" sites that would otherwise be vulnerable to metabolic oxidation.[3][4][5][6] This can significantly prolong a drug's half-life and improve its pharmacokinetic profile.[1][5]

-

Binding Affinity and Conformation: Fluorine's electronegativity can alter the electronic distribution within a molecule, influencing non-covalent interactions (like hydrogen bonds and dipole interactions) with target proteins. This can lead to enhanced binding affinity and selectivity.[7]

-

Lipophilicity and Permeability: Introducing fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance absorption.[1]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which is a critical parameter for controlling a drug's ionization state, solubility, and target engagement.[3]

Within the arsenal of fluorinated scaffolds, trans-2,5-Difluorocinnamic acid emerges as a particularly valuable and versatile building block, offering a unique combination of a difluorinated phenyl ring, a reactive carboxylic acid handle, and a stereodefined trans-alkene linker. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in the development of advanced chemical entities.

Physicochemical and Spectroscopic Profile

trans-2,5-Difluorocinnamic acid is an off-white crystalline solid.[8] Its structure is characterized by a cinnamic acid backbone with two fluorine atoms at the 2 and 5 positions of the aromatic ring and a trans configuration of the double bond.[9] This specific substitution pattern significantly influences its electronic properties and reactivity.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂O₂ | [8][10] |

| Molecular Weight | 184.14 g/mol | [8][10] |

| Melting Point | 138-140 °C | [8][10] |

| Boiling Point (Predicted) | 278.5 ± 25.0 °C | [8] |

| pKa (Predicted) | 4.16 ± 0.10 | [8] |

| logP (Octanol/Water) | 2.063 | [11] |

| CAS Number | 112898-33-6 | [8][10] |

Spectroscopic Characterization

The definitive trans configuration and overall structure of 2,5-Difluorocinnamic acid are confirmed through a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will clearly show the characteristic large coupling constant (typically >15 Hz) between the vinylic protons, confirming the trans geometry. ¹³C and ¹⁹F NMR provide further confirmation of the substitution pattern on the aromatic ring. Gated decoupling ¹³C-NMR is a powerful technique to confirm the trans-configuration.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and C-F bond vibrations.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of fluorine atoms can sometimes influence fragmentation patterns, aiding in structural identification.[8]

Synthesis of trans-2,5-Difluorocinnamic Acid

The synthesis of cinnamic acids and their derivatives is a well-established area of organic chemistry. While classical methods like the Perkin reaction, Claisen condensation, and Knoevenagel-Doebner condensation are viable, modern cross-coupling reactions often provide higher efficiency and broader substrate scope.[12]

A common and effective method for synthesizing trans-2,5-Difluorocinnamic acid involves the reaction of 2,5-difluorobenzaldehyde with a suitable C2-building block. The Heck and Wittig reactions are particularly relevant and widely used methodologies.

Synthetic Strategy via the Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between unsaturated halides and alkenes.[13][14] For the synthesis of trans-2,5-Difluorocinnamic acid, this would involve coupling 2,5-difluorobromobenzene with acrylic acid or an acrylate ester.

Experimental Protocol: Heck Reaction Synthesis

-

Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and a solvent such as DMF or NMP.

-

Reactant Addition: Add 2,5-difluorobromobenzene (1.0 eq) and acrylic acid (1.2 eq) to the flask.

-

Base Addition: Add a base, such as triethylamine (Et₃N, 2.5 eq), to the reaction mixture. The base is crucial for regenerating the active Pd(0) catalyst.[13]

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Acidify the mixture with aqueous HCl (e.g., 1M) to protonate the carboxylate salt.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure trans-2,5-Difluorocinnamic acid.

Causality Insight: The choice of a palladium catalyst and a phosphine ligand is critical for reaction efficiency. The base is not just a spectator; it is essential for the final reductive elimination step that regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.[13] The trans isomer is generally the major product due to the syn-elimination mechanism in the Heck reaction.

Synthetic Strategy via the Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes or ketones into alkenes using a phosphonium ylide.[15][16] This approach offers excellent control over the location of the newly formed double bond.

Experimental Protocol: Wittig Reaction Synthesis

-

Ylide Preparation:

-

React triphenylphosphine with ethyl bromoacetate in a suitable solvent (e.g., toluene) to form the corresponding phosphonium salt.

-

Isolate the salt and suspend it in an anhydrous solvent like THF.

-

Cool the suspension (e.g., to 0 °C) and add a strong base (e.g., NaH or KHMDS) portion-wise to deprotonate the salt, forming the phosphonium ylide (the Wittig reagent).[17]

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the prepared ylide solution to the aldehyde solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[18]

-

-

Ester Hydrolysis:

-

Quench the reaction with water and extract the product, ethyl trans-2,5-difluorocinnamate, with an organic solvent.

-

After purification, dissolve the ester in a mixture of THF and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature to hydrolyze the ester to the carboxylic acid.

-

Acidify the mixture with aqueous HCl to precipitate the product.

-

-

Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain pure trans-2,5-Difluorocinnamic acid.

Causality Insight: The use of a stabilized ylide (one with an adjacent electron-withdrawing group like an ester) in the Wittig reaction generally favors the formation of the thermodynamically more stable E-(trans) alkene, which is the desired isomer in this case.[16]

Chemical Reactivity and Synthetic Applications

trans-2,5-Difluorocinnamic acid is a versatile intermediate. Its reactivity is dominated by the carboxylic acid group, the alkene, and the electron-deficient aromatic ring.

-

Carboxylic Acid Reactions: It readily undergoes standard carboxylic acid transformations, such as esterification and amidation (after conversion to an acid chloride or using peptide coupling reagents), to build more complex molecular architectures.[9]

-

Alkene Reactions: The double bond can participate in reactions such as hydrogenation to produce the corresponding saturated acid, or in cycloadditions. For instance, cinnamic acids are known to undergo [2+2] photodimerization under UV irradiation.[8]

-

Aromatic Ring Reactions: The difluorinated phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the cinnamate group.[9]

Its primary value lies in serving as a precursor for pharmaceuticals and agrochemicals.[9] The difluorophenyl motif is a common feature in many bioactive molecules, and the cinnamic acid structure provides a robust linker to connect this motif to other pharmacophores.

The "Fluorine Advantage": A Mechanistic Perspective

The strategic replacement of hydrogen with fluorine is a powerful tool in drug design, a concept known as bioisosteric replacement.[3][19][20] The use of trans-2,5-Difluorocinnamic acid exemplifies how this strategy can be employed to enhance the metabolic stability of a drug candidate.

Drug metabolism, primarily carried out by cytochrome P450 (CYP) enzymes, often involves the oxidation of C-H bonds. By replacing a metabolically labile C-H bond on an aromatic ring with a much stronger C-F bond, that site is effectively "blocked" from oxidation.[4][6] This forces the metabolism to occur at other, potentially less favorable, sites or slows it down altogether, thereby increasing the drug's systemic exposure.

Beyond simply strengthening a bond, fluorination also alters the electronic environment of the molecule. This can reduce the affinity of the drug for the active site of a metabolizing enzyme, which further contributes to improved metabolic stability.[4][6] Therefore, the difluoro substitution pattern in trans-2,5-Difluorocinnamic acid is not arbitrary; it is a deliberate design choice to impart favorable pharmacokinetic properties to the final target molecule.[5][21]

Conclusion

trans-2,5-Difluorocinnamic acid is more than just a chemical reagent; it is a strategic building block that embodies a key principle of modern drug design. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for researchers. By providing a scaffold that combines a metabolically robust difluorophenyl ring with a functionalizable linker, it enables the systematic and rational development of new therapeutic agents with improved pharmacokinetic profiles. As the demand for more effective and safer drugs continues to grow, the role of intelligently designed fluorinated building blocks like trans-2,5-Difluorocinnamic acid will only become more critical.

References

-

Semantic Scholar. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. (2023). Available from: [Link].

-

Costin, G. P., et al. (2012). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. Available from: [Link].

-

MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2018). Available from: [Link].

-

Carvalho, V. M., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Applied Toxicology. Available from: [Link].

-

JKU ePUB. SYNTHESIS AND APPLICATION OF 2,5-DIFORMYLFURAN. (2019). Available from: [Link].

-

Royal Society of Chemistry. Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles. (2014). Available from: [Link].

-

ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Available from: [Link].

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). Available from: [Link].

-

PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2017). Available from: [Link].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link].

-

ACS Publications. Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). Available from: [Link].

-

Johnson Matthey Technology Review. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. (1999). Available from: [Link].

-

PubMed. Applications of Fluorine in Medicinal Chemistry. (2015). Available from: [Link].

-

PubMed Central. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020). Available from: [Link].

-

Cheméo. Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). Available from: [Link].

-

ResearchGate. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2008). Available from: [Link].

-

PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Available from: [Link].

-

Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Available from: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

-

ResearchGate. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2022). Available from: [Link].

-

ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). Available from: [Link].

-

ResearchGate. Application of Fluorine in Drug Design. (2019). Available from: [Link].

-

Cambridge MedChem Consulting. Bioisosteric Replacements. (2021). Available from: [Link].

-

University Course Website. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link].

-

ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Available from: [Link].

-

ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (2021). Available from: [Link].

-

Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. (2005). Available from: [Link].

-

The University of Brighton. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). Available from: [Link].

-

Indian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2008). Available from: [Link].

-

PubMed Central. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Available from: [Link].

-

ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][22]-Fused Indole Heterocycles. (2014). Available from: [Link].

-

Research Square. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Available from: [Link].

-

JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Available from: [Link].

-

YouTube. Wittig reaction for alkene synthesis. (2020). Available from: [Link].

-

ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018). Available from: [Link].

-

Royal Society of Chemistry. Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. (2025). Available from: [Link].

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 112898-33-6 | TRANS-2,5-DIFLUOROCINNAMIC ACID [fluoromart.com]

- 9. CAS 112898-33-6: trans-2,5-Difluorocinnamic acid [cymitquimica.com]

- 10. Sigma Aldrich trans-2,5-Difluorocinnamic acid 10 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. 2,5-Difluorocinnamic acid (CAS 112898-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]

- 19. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Comprehensive Computational Profiling of trans-2,5-Difluorocinnamic Acid: A DFT Protocol

This guide serves as a high-level technical whitepaper and operational protocol for the computational characterization of trans-2,5-Difluorocinnamic acid (2,5-DFCA) . It synthesizes standard density functional theory (DFT) methodologies with specific insights relevant to fluorinated aromatic systems.[1]

Executive Summary

This technical guide outlines the computational framework for analyzing trans-2,5-Difluorocinnamic acid , a key scaffold in medicinal chemistry and crystal engineering. The presence of fluorine atoms at the 2- and 5-positions introduces specific electronic perturbations—inductive withdrawal and mesomeric donation—that significantly alter the molecular electrostatic potential (MEP) and reactivity profile compared to unsubstituted cinnamic acid. This guide establishes a validated protocol using DFT/B3LYP and M06-2X functionals to elucidate structural, vibrational, and electronic properties.[2]

Introduction: The Fluorine Effect in Cinnamic Scaffolds

The trans-isomer of cinnamic acid is thermodynamically preferred over the cis-form due to steric relief between the phenyl ring and the carboxylic acid moiety. In 2,5-DFCA , the fluorine substituents play a dual role:

-

Electronic Modulation: The C2-F and C5-F atoms exert a strong inductive effect (

), lowering the energy of the Frontier Molecular Orbitals (FMOs). -

Conformational Locking: The C2-F atom can engage in intramolecular electrostatic interactions with the vinyl hydrogen or the carbonyl oxygen, potentially influencing planarity.

Accurate modeling requires a level of theory that captures both the delocalized

Computational Methodology (The Protocol)

To ensure reproducibility and scientific rigor, the following computational workflow is prescribed. This protocol balances cost with accuracy, utilizing the 6-311++G(d,p) basis set to adequately describe the diffuse electron density around the fluorine and oxygen atoms.

Functional Selection & Justification

-

Primary Functional (Geometry/Freq): B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2]

-

Rationale: Remains the industry standard for vibrational spectroscopy of organic molecules, providing excellent error cancellation for C-C and C-H stretches.

-

-

Secondary Functional (Non-Covalent): wB97X-D or M06-2X .

-

Rationale: Essential for modeling dimerization (carboxylic acid hydrogen bonding) and

-

-

Validated Workflow

The following diagram illustrates the logical flow of the computational study, ensuring self-validation at every step.

Figure 1: Operational workflow for the quantum chemical characterization of 2,5-DFCA. Green nodes indicate data generation phases.

Structural & Conformational Analysis

Geometry Optimization

The optimization must be performed without symmetry constraints (

-

Key Parameter: The dihedral angle

should be monitored. While unsubstituted cinnamic acid is planar, steric repulsion between the C2-Fluorine and the vinyl group may induce a slight twist ( -

Dimerization: In the solid state and non-polar solvents, 2,5-DFCA forms cyclic dimers via dual O-H...O hydrogen bonds. Computations should be run on the dimer using wB97X-D to accurately predict the binding energy.

Geometric Parameters (Reference Values)

Comparison with X-ray diffraction data (if available) or high-level analogs (e.g., 2,5-difluorobenzoic acid) typically yields:

| Parameter | Bond/Angle | Typical DFT Value (Å / °) | Note |

| Bond Length | C=O | 1.21 - 1.23 | Characteristic carbonyl |

| Bond Length | C-F | 1.33 - 1.35 | Strong, short bond |

| Bond Length | C( | 1.34 - 1.36 | Vinyl double bond |

| Bond Angle | O-C-O | 122.0 - 124.0 | Carboxyl group angle |

Electronic Properties & Reactivity[4]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.

-

HOMO: Predominantly localized on the

-system of the phenyl ring and the vinyl group. -

LUMO: Delocalized over the entire conjugated system, including the electron-withdrawing carboxyl group.

-

Fluorine Impact: The electronegative Fluorine atoms stabilize (lower the energy of) both HOMO and LUMO compared to cinnamic acid, potentially increasing the "hardness" (

) of the molecule.

Global Reactivity Descriptors Calculation: Using Koopmans' theorem approximation:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Molecular Electrostatic Potential (MEP)

The MEP map is vital for predicting non-covalent interactions (e.g., drug-receptor binding).

-

Negative Regions (Red): Concentrated over the Carbonyl Oxygen and the Fluorine atoms (H-bond acceptors).

-

Positive Regions (Blue): Concentrated over the Hydroxyl Proton (H-bond donor).

Spectroscopic Profiling

Vibrational Spectroscopy (IR & Raman)

DFT frequencies are harmonic and systematically overestimate experimental anharmonic frequencies.

-

Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

-

Potential Energy Distribution (PED): Use software like VEDA to assign vibrational modes quantitatively (e.g., "Mode 25 is 80% C=O stretch").

Diagnostic Bands for 2,5-DFCA:

-

(O-H): 3500–3200 cm

-

(C=O): 1680–1720 cm

-

(C=C): 1620–1640 cm

-

(C-F): 1100–1250 cm

NMR Analysis (GIAO Method)

Calculate Isotropic Shielding Tensors using the GIAO (Gauge-Independent Atomic Orbital) method in a solvent field (e.g., DMSO using PCM).

-

Validation: The vinyl protons show a large coupling constant (

Hz), confirming the trans geometry.

Logic of Reactivity: The Fluorine Influence

The following diagram details how the structural presence of fluorine translates into observable chemical properties.

Figure 2: Causal pathway linking fluorine substitution to physicochemical properties.

References

- Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

-

Spectroscopic properties, NLO, HOMO-LUMO and NBO analysis of 2,5-Lutidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012. Link (Methodological analog for 2,5-disubstituted aromatics).

-

Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A, 2014.[2] Link (Direct analog protocol).

-

Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry, 2024. Link (Validation of cinnamic acid DFT protocols).

-

Synthesis and Post-Processing of Chemically Homogeneous Nanothreads from 2,5-Furandicarboxylic Acid. ResearchGate, 2022. Link (Structural insights on 2,5-substituted acids).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of trans-2,5-Difluorocinnamic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2,5-Difluorocinnamic acid (CAS No. 112898-33-6), a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Each section includes detailed experimental protocols, data interpretation grounded in established spectroscopic principles, and insights into the structural elucidation of this fluorinated cinnamic acid derivative. The guide is designed to be a definitive resource for the characterization and quality control of trans-2,5-Difluorocinnamic acid in a laboratory setting.

Introduction

trans-2,5-Difluorocinnamic acid is a member of the fluorinated cinnamic acid family, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, a thorough and accurate characterization of these molecules is paramount.

This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of small organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the hydrogen and carbon atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

By presenting a detailed analysis of the NMR, IR, and MS data, this guide aims to provide a robust framework for the unambiguous identification and characterization of trans-2,5-Difluorocinnamic acid.

In the following sections, we will delve into the experimental methodologies for acquiring high-quality spectroscopic data, present the spectral data in a clear and concise format, and provide a detailed interpretation of the observed spectra, drawing upon fundamental principles and comparative data from related structures.

Synthesis of trans-2,5-Difluorocinnamic Acid

A reliable synthesis of trans-2,5-Difluorocinnamic acid is crucial for obtaining a pure sample for spectroscopic analysis. The most common and efficient method for the synthesis of trans-cinnamic acids is the Knoevenagel condensation .[2][3] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine and piperidine, followed by decarboxylation.[2][4]

The synthesis of trans-2,5-Difluorocinnamic acid proceeds via the reaction of 2,5-difluorobenzaldehyde with malonic acid.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-2,5-Difluorocinnamic Acid Derivatives

Introduction: The Significance of Fluorinated Cinnamic Acids

trans-2,5-Difluorocinnamic acid and its derivatives are of considerable interest to researchers in drug discovery and materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In medicinal chemistry, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. In materials science, the unique electronic properties of fluorinated compounds are leveraged in the development of liquid crystals and other advanced materials.

This technical guide provides a comprehensive overview of robust and reproducible protocols for the synthesis of trans-2,5-difluorocinnamic acid, with a primary focus on the highly efficient Knoevenagel-Doebner condensation. Alternative synthetic strategies, including the Heck and Wittig reactions, are also discussed to provide a broader synthetic toolkit for the researcher.

Physicochemical and Spectroscopic Data of trans-2,5-Difluorocinnamic Acid

Accurate characterization of the final product is a cornerstone of synthetic chemistry. The following table summarizes the key physical and spectroscopic properties of trans-2,5-difluorocinnamic acid.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₂O₂ | [2] |

| Molecular Weight | 184.14 g/mol | [2] |

| Melting Point | 138-140 °C | [2][3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 112898-33-6 | [2] |

| ¹H NMR Spectrum | Consistent with structure | [3] |

| ¹³C NMR Spectrum | Consistent with structure | [3] |

Primary Synthetic Pathway: The Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a highly reliable and efficient method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4][5] A subsequent decarboxylation step yields the desired cinnamic acid derivative.[4]

Reaction Mechanism and Rationale

The reaction proceeds through several key steps:

-

Enolate Formation: A weak base, typically pyridine with a piperidine co-catalyst, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Upon heating, this intermediate readily loses carbon dioxide to yield the final trans-2,5-difluorocinnamic acid. The trans isomer is thermodynamically favored due to reduced steric hindrance.

Detailed Experimental Protocol

Materials:

-

2,5-Difluorobenzaldehyde

-

Malonic Acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

-

Dichloromethane (for TLC)

-

Ethyl Acetate (for TLC)

-

Hexanes (for TLC)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

TLC plates and developing chamber

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3-5 mL per gram of aldehyde). Add a magnetic stir bar.

-

Catalyst Addition: To the stirring mixture, add a catalytic amount of piperidine (approximately 0.1 eq).

-

Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Monitoring: Prepare a TLC developing chamber with a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate with a few drops of acetic acid). Spot the reaction mixture against the starting aldehyde on a TLC plate to monitor the disappearance of the aldehyde.

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure trans-2,5-difluorocinnamic acid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.

Alternative Synthetic Routes

While the Knoevenagel-Doebner condensation is often the preferred method, other powerful reactions can be employed for the synthesis of cinnamic acid derivatives.

The Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] For the synthesis of trans-2,5-difluorocinnamic acid, this would involve the coupling of a 2,5-difluoroaryl halide (e.g., 1-bromo-2,5-difluorobenzene) with acrylic acid or one of its esters.

-

Rationale: The Heck reaction is highly versatile and tolerates a wide range of functional groups. The trans isomer is typically the major product due to the syn-elimination mechanism.

-

Typical Conditions: The reaction is generally carried out with a palladium(II) acetate catalyst, a phosphine ligand (e.g., triphenylphosphine), and a base such as triethylamine in a polar aprotic solvent like DMF or acetonitrile.

The Wittig Reaction

The Wittig reaction provides an excellent method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[7] To synthesize trans-2,5-difluorocinnamic acid derivatives, 2,5-difluorobenzaldehyde would be reacted with a stabilized ylide such as (carboxymethylene)triphenylphosphorane.

-

Rationale: The use of a stabilized ylide generally favors the formation of the thermodynamically more stable E-alkene (trans isomer).[7]

-

Typical Conditions: The ylide is often generated in situ from the corresponding phosphonium salt using a base. The reaction is typically performed in a solvent like dichloromethane or dimethylformamide (DMF).[6]

Characterization of trans-2,5-Difluorocinnamic Acid

Confirmation of the product's identity and purity is essential. The following data are expected for the successful synthesis of trans-2,5-difluorocinnamic acid.

| Analysis | Expected Results |

| Melting Point | 138-140 °C |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Two doublets for the alkene protons with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. The β-proton will be downfield from the α-proton.- A complex multiplet pattern for the aromatic protons. |

| ¹³C NMR | - A peak for the carbonyl carbon (~170 ppm).- Peaks for the alkene carbons.- Multiple peaks in the aromatic region, showing C-F coupling. |

| FT-IR | - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch for the carbonyl group (~1680-1710 cm⁻¹).- A C=C stretch for the alkene (~1620-1640 cm⁻¹). |

Troubleshooting and Self-Validation

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions, especially for the Knoevenagel-Doebner reaction.- Extend the reaction time and continue to monitor by TLC.- Check the purity of starting materials. |

| Product loss during workup. | - Ensure complete precipitation by using an ice bath and sufficient acid.- Minimize the amount of solvent used for recrystallization. | |

| Impure Product | Presence of starting materials. | - Optimize the recrystallization solvent system.- Consider column chromatography for purification if recrystallization is ineffective. |

| Formation of the cis isomer. | - For the Wittig reaction, ensure a stabilized ylide is used to favor the trans product. | |

| Reaction Fails to Proceed | Inactive catalyst or reagents. | - Use freshly opened or purified reagents.- For the Heck reaction, ensure the palladium catalyst is active. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of trans-2,5-difluorocinnamic acid, a valuable building block in modern chemistry. The Knoevenagel-Doebner condensation is presented as the primary and most reliable method, with comprehensive step-by-step instructions. By understanding the underlying chemical principles and potential challenges, researchers can confidently and efficiently synthesize this and other related fluorinated cinnamic acid derivatives for their specific applications.

References

-

Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 7. [Link]

-

Royal Society of Chemistry. Supplementary Information - Horner-Wadsworth-Emmons Reaction. [Link]

-

Wiley Online Library. Supporting Information - Pd(0)-PEI-catalyzed partial hydrogenation. [Link]

-

Odinity. Intro to Organometallics: The Heck Reaction. [Link]

-

University of Groningen. The Heck reaction in the production of fine chemicals. [Link]

-

MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

A Solvent Free Wittig Reaction. [Link]

-

Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

-

Solvent Free Wittig Reactions. [Link]

-

Royal Society of Chemistry Publishing. Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine. [Link]

-

National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

-

National Center for Biotechnology Information. Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. [Link]

-

MDPI. Pd-Catalyzed Double-Heck and Heck-Suzuki Cascade Reaction of N-(o-Bromoaryl) CF3-acrylamides. [Link]

-

ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

Boston University OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]

-

Indian Academy of Sciences. The condensation of aldehydes with malonic acid. [Link]

-

YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

-

ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. trans-2,5-Difluorocinnamic acid 98 112898-33-6 [sigmaaldrich.com]

- 3. 112898-33-6 | TRANS-2,5-DIFLUOROCINNAMIC ACID [fluoromart.com]

- 4. DSpace [open.bu.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. community.wvu.edu [community.wvu.edu]

Synthesis of isoquinolones from trans-2,5-Difluorocinnamic acid

Application Note: High-Yield Synthesis of 5,8-Difluoroisoquinolin-1(2H)-one via Thermal Cyclization

Executive Summary

This application note details the synthesis of 5,8-difluoroisoquinolin-1(2H)-one starting from trans-2,5-difluorocinnamic acid . This scaffold is a critical bioisostere in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., ROCK, PKA) and poly(ADP-ribose) polymerase (PARP) inhibitors.

The protocol utilizes a modified Curtius rearrangement followed by a high-temperature 6

Reaction Mechanism & Logic

The transformation proceeds through three distinct mechanistic stages:

-

Acyl Azide Formation: Activation of the carboxylic acid and nucleophilic attack by azide.

-

Curtius Rearrangement: Thermal decomposition of the acyl azide to release

, forming a transient styryl isocyanate. -

Electrocyclic Ring Closure: The isocyanate undergoes a thermally allowed disrotatory 6

-electrocyclization followed by a [1,5]-sigmatropic hydrogen shift (tautomerization) to restore aromaticity, yielding the lactam.

Pathway Visualization

Figure 1: Mechanistic pathway from cinnamic acid to isoquinolone via Curtius rearrangement.

Safety & Pre-requisites

-

Azide Hazards: While cinnamoyl azides are generally more stable than aliphatic azides, they are still energetic materials. Never concentrate the acyl azide to complete dryness if the total mass exceeds 5g. Perform all heating steps behind a blast shield.

-

Thermal Hazards: The cyclization requires temperatures (~180°C) near the flash point of many solvents. Use o-dichlorobenzene (o-DCB) or diphenyl ether.

-

Chemical Compatibility: Avoid water in the rearrangement step; isocyanates hydrolyze to ureas, which are dead-end byproducts.

Detailed Experimental Protocol

Materials

-

trans-2,5-Difluorocinnamic acid (>98%)[1]

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et

N) -

o-Dichlorobenzene (anhydrous)

-

Acetone (reagent grade)

Step 1: Synthesis of 2,5-Difluorocinnamoyl Azide

Rationale: We use DPPA for a "one-pot" activation/azidation. It is safer than generating hydrazoic acid in situ.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, and an addition funnel.

-

Charge: Add trans-2,5-difluorocinnamic acid (1.84 g, 10.0 mmol) and acetone (50 mL). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine (1.53 mL, 11.0 mmol) dropwise. The solution may clear if the acid was not fully soluble.

-

Azidation: Add DPPA (2.37 mL, 11.0 mmol) dropwise over 15 minutes, maintaining temperature <5°C.

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours.

-

Checkpoint: Monitor by TLC (SiO

, 30% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a less polar azide spot.

-

-

Workup:

-

Pour the mixture into ice-water (150 mL).

-

The acyl azide typically precipitates as a solid. Filter the solid and wash with cold water.

-

Alternative: If oil forms, extract with diethyl ether (3 x 50 mL), wash with brine, dry over MgSO

, and concentrate carefully at <25°C. -

Caution: Do not heat the azide during drying.

-

Step 2: Thermal Cyclization to 5,8-Difluoroisoquinolin-1(2H)-one

Rationale: High dilution is critical here. If the concentration is too high, the intermediate isocyanate will react with the product (lactam) or itself to form ureas/dimers.

-

Setup: Equip a 3-neck 250 mL RBF with a reflux condenser, internal thermometer, and addition funnel.

-

Solvent Charge: Add o-dichlorobenzene (o-DCB) (40 mL) to the flask and heat to reflux (~180°C).

-

Addition: Dissolve the crude acyl azide (from Step 1) in o-DCB (10 mL). Add this solution dropwise to the refluxing solvent over 30–45 minutes.

-

Observation: Nitrogen gas evolution will be observed.

-

-

Completion: Continue reflux for 1–2 hours after addition is complete.

-

Mechanism Check: The high temperature ensures the isocyanate immediately undergoes electrocyclization rather than lingering to form side products.

-

-

Isolation:

-

Cool the reaction mixture to RT.

-

o-DCB has a high boiling point. Remove the bulk of the solvent via vacuum distillation or load the crude mixture directly onto a silica gel column (o-DCB elutes first with hexanes).

-

Precipitation Method (Preferred): Upon cooling and adding hexanes (50 mL), the product often precipitates. Filter and wash with hexanes.

-

Step 3: Purification

-

Recrystallization: Ethanol or Methanol/Water mixtures are effective.

-

Flash Chromatography: Elute with 0-5% Methanol in Dichloromethane (DCM). Isoquinolones are polar.

Analytical Validation

Target Compound: 5,8-Difluoroisoquinolin-1(2H)-one

Molecular Formula: C

| Data Type | Expected Signal / Value | Structural Assignment |

| Physical State | Off-white to pale yellow solid | High melting point (>200°C typical for isoquinolones). |

| MS (ESI+) | m/z 182.1 [M+H] | Protonated molecular ion. |

| NH (Lactam). Exchangeable with D | ||

| H3 (Vinyl, alpha to N). | ||

| H4 (Vinyl, beta to N). | ||

| H6, H7 (Aromatic). Complex splitting (ddd) due to F-H coupling. | ||

| Two distinct signals | ~ -110 to -130 ppm range. | |

| IR | 1640-1660 cm | Strong C=O stretch (Lactam). |

| IR | ~2270 cm | Absence confirms full conversion of Isocyanate intermediate. |

Regiochemistry Confirmation:

The 5,8-substitution pattern is confirmed by the coupling constants of the aromatic protons. H6 and H7 are ortho to each other. If cyclization occurred at C2 (displacing F), the pattern would differ significantly. The retention of two fluorine signals in

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield / Urea Formation | Moisture in solvent or reagents. | Dry o-DCB over molecular sieves. Ensure inert atmosphere. |

| Incomplete Conversion | Temperature too low. | Ensure internal temp reaches >170°C. Toluene reflux (110°C) is often insufficient for the cyclization step. |

| Explosive Decomposition | Heating azide too fast in Step 2. | Control addition rate. Do not accumulate unreacted azide in the hot zone. |

| Product trapped in o-DCB | Difficulty removing solvent. | Use column chromatography; load the o-DCB solution directly. Elute o-DCB with Hexanes, then switch to DCM/MeOH for product. |

References

-

Eloy, F., & Deryckere, A. (1969). The thermal cyclization of cinnamoyl azides. Journal of Heterocyclic Chemistry, 6(4), 595-596. Link

-

Modi, K. N., et al. (2012). Synthesis of isoquinolin-1(2H)-ones via Curtius rearrangement of substituted cinnamoyl azides. Tetrahedron Letters, 53(32), 4169-4172. Link

- Grover, N., et al. (1995). Regioselectivity in the synthesis of substituted isoquinolones. Indian Journal of Chemistry, Section B, 34, 1013.

-

Li, J., et al. (2020). Recent advances in 3d-transition metal catalysis of isoquinoline synthesis. ResearchGate Review. Link

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Difluorocinnamic Acids via Knoevenagel Condensation

Abstract

Difluorocinnamic acids are invaluable building blocks in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and electronic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed protocol for the synthesis of trans-3,4-difluorocinnamic acid, a common and useful isomer, utilizing the Doebner modification of the Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss methods for purification and characterization, providing researchers with a robust and reproducible methodology.

Theoretical Framework: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z), such as malonic acid or its esters.[3][4] The reaction is typically catalyzed by a weak base, such as an amine.[3]

The Doebner Modification: A Direct Route to Cinnamic Acids

For the synthesis of α,β-unsaturated carboxylic acids like cinnamic acids, the Doebner modification is particularly effective.[5] This variation employs malonic acid as the active methylene component and is often conducted in pyridine, which acts as both the solvent and a base, with a catalytic amount of a stronger base like piperidine.[1][3] A key feature of the Doebner modification is the spontaneous decarboxylation (loss of CO₂) of the intermediate product upon heating, which directly yields the desired cinnamic acid derivative.[5][6]

Reaction Mechanism

The reaction proceeds through several distinct steps, which are crucial to understand for troubleshooting and optimization.

-

Carbanion Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, creating a highly nucleophilic enolate (carbanion).[6][7]

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the difluorobenzaldehyde, forming a tetrahedral alkoxide intermediate.[8]

-

Protonation & Dehydration: The intermediate is protonated to form a β-hydroxy compound (an aldol-type adduct). This adduct is then readily dehydrated under the basic and heated conditions to yield an α,β-unsaturated dicarboxylic acid intermediate.[6][8]

-

Decarboxylation: With continued heating in the pyridine solvent, the β-carboxylic acid group is eliminated as carbon dioxide (CO₂) through a cyclic transition state, yielding the final trans-difluorocinnamic acid product.[5][6]

Caption: Figure 1: Mechanism of the Doebner-Knoevenagel Condensation.

Experimental Protocol: Synthesis of trans-3,4-Difluorocinnamic Acid

This protocol details a reliable method for synthesizing trans-3,4-difluorocinnamic acid on a laboratory scale.[1]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Amount |

| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 1.0 | 5.00 g (35.2 mmol) |

| Malonic Acid | C₃H₄O₄ | 104.06 | 1.2 | 4.40 g (42.3 mmol) |

| Pyridine | C₅H₅N | 79.10 | Solvent | ~40 mL |

| Piperidine | C₅H₁₁N | 85.15 | ~0.1 | ~0.3 mL (catalyst) |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | For acidification |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |